N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide
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Description
Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are used worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The reaction proceeds via a thiyl radical in high yields to give the novel compound oxybis benzothiazole .
Molecular Structure Analysis
The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The benzothiazol and imidazol rings are planar with the dihedral angle being 6.37 (8)° between them .
Chemical Reactions Analysis
Benzothiazoles have been studied extensively and found to have diverse chemical reactivity . They have been used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .
Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .
Safety And Hazards
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7(13)12(2)10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIBYIZULCJIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)N(C)C1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide |
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